(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol
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Overview
Description
(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[221]heptan-2-ol is a bicyclic alcohol compound with a unique structure that includes a bicyclo[221]heptane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction followed by hydrogenation. The Diels-Alder reaction between a suitable diene and dienophile forms the bicyclic structure, which is then hydrogenated to yield the desired alcohol. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas under pressure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl group in the compound can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures. Substitution reactions may involve the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound can yield ketones or carboxylic acids, while reduction can produce different alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions and stereochemistry.
Medicine: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound has a similar bicyclic structure but different functional groups and applications.
3(5)-Functionalized 1,2,4-triazoles: These compounds share some structural similarities and are used in medicinal chemistry and materials science.
Cetylpyridinium chloride and domiphen bromide: These compounds have similar structural motifs and are used in antimicrobial applications.
Uniqueness
(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol is unique due to its specific stereochemistry and the presence of the bicyclo[2.2.1]heptane ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H22O |
---|---|
Molecular Weight |
182.30 g/mol |
IUPAC Name |
(1S,4R)-2-ethyl-1,3,3-trimethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C12H22O/c1-5-12(13)10(2,3)9-6-7-11(12,4)8-9/h9,13H,5-8H2,1-4H3/t9-,11+,12?/m1/s1 |
InChI Key |
KIPCKEJKGCXRGA-BVAQLPTGSA-N |
Isomeric SMILES |
CCC1([C@]2(CC[C@H](C2)C1(C)C)C)O |
Canonical SMILES |
CCC1(C(C2CCC1(C2)C)(C)C)O |
Origin of Product |
United States |
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